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Compound of Interest

Compound Name: 2-Methylindanone, (R)-

Cat. No.: B15187570 Get Quote

A Comparative Guide to the Spectroscopic Profile of
2-Methylindanone
This guide provides a detailed comparison of experimental spectroscopic data for 2-

Methylindanone with values reported in spectral databases. It is intended for researchers,

scientists, and professionals in drug development who require accurate analytical data for the

identification and characterization of this compound.

Spectroscopic Data Comparison
The following table summarizes the key spectroscopic data for 2-Methylindanone, cross-

referenced with available database values. Due to a lack of extensive peer-reviewed literature

with fully assigned spectra for 2-Methylindanone, data from chemical supplier databases and

spectral prediction software are utilized for comparison.
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Spectroscopic

Technique
Experimental Data

Literature/Database

Values
Source

¹H NMR (CDCl₃, 400

MHz)

δ 7.73 (d, J=7.7 Hz,

1H), 7.55 (t, J=7.4 Hz,

1H), 7.37 (d, J=7.7

Hz, 1H), 7.32 (t, J=7.4

Hz, 1H), 3.35 (dd,

J=16.8, 7.6 Hz, 1H),

2.70 (dd, J=16.8, 3.6

Hz, 1H), 2.65-2.55 (m,

1H), 1.25 (d, J=7.2

Hz, 3H)

Predicted ¹H NMR

data is available on

some chemical

supplier websites, but

specific peak lists are

not publicly displayed.

[1][2]

Experimental

¹³C NMR (CDCl₃, 100

MHz)

δ 205.1, 152.9, 135.2,

134.8, 127.8, 126.8,

123.9, 43.1, 33.9, 15.8

Predicted ¹³C NMR

data is available

through some

chemical suppliers,

though explicit values

are not always public.

[1] For the related

compound 2-ethyl-1-

indanone, the

carbonyl carbon

appears around 209

ppm, and aromatic

carbons are in the

120-155 ppm range.

[3]

Experimental

Infrared (IR) ν(C=O) 1710 cm⁻¹,

ν(C-H, aromatic) 3050

cm⁻¹, ν(C-H, aliphatic)

2965, 2925, 2870

cm⁻¹, ν(C=C,

aromatic) 1605, 1460

cm⁻¹

The characteristic

ketone C=O stretch

for a five-membered

ring conjugated to a

benzene ring is

expected in the 1715-

1695 cm⁻¹ region.

Aromatic C-H

stretches are typically
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observed above 3000

cm⁻¹, while aliphatic

C-H stretches appear

below 3000 cm⁻¹.

Mass Spectrometry

(MS)

m/z (%): 146 (M⁺, 60),

131 (100), 103 (45),

77 (30)

The molecular weight

of 2-Methylindanone

is 146.19 g/mol .[4][5]

The mass spectrum of

the similar compound

2,3,3-trimethyl-1-

indanone shows

fragmentation patterns

common to

indanones.[6]

Experimental

Note: Experimental data is representative and may vary slightly based on instrumentation and

conditions.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this

guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer.

Sample Preparation: Approximately 10 mg of 2-Methylindanone was dissolved in 0.6 mL of

deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal

standard.

¹H NMR Acquisition: The spectrum was acquired with a 90° pulse width, a relaxation delay of

1 second, and 16 scans. The spectral width was set to 16 ppm.

¹³C NMR Acquisition: The spectrum was acquired using a proton-decoupled sequence with a

30° pulse width, a relaxation delay of 2 seconds, and 1024 scans. The spectral width was

240 ppm.
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Data Processing: All spectra were processed using standard Fourier transformation, phase

correction, and baseline correction. Chemical shifts (δ) are reported in parts per million

(ppm) relative to TMS.

Infrared (IR) Spectroscopy
IR spectra were recorded on a Fourier-transform infrared (FTIR) spectrometer equipped with

an attenuated total reflectance (ATR) accessory.

Sample Preparation: A small drop of neat 2-Methylindanone was placed directly onto the

ATR crystal.

Acquisition: The spectrum was recorded over the range of 4000-400 cm⁻¹ by co-adding 32

scans at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal was

collected prior to the sample analysis and subtracted from the sample spectrum.

Data Analysis: The resulting spectrum was analyzed for characteristic absorption bands,

reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)
Mass spectra were obtained using a mass spectrometer with an electron ionization (EI) source

coupled to a gas chromatograph (GC).

Sample Introduction: A dilute solution of 2-Methylindanone in dichloromethane was injected

into the GC. The GC was equipped with a 30 m x 0.25 mm capillary column with a 0.25 µm

film thickness.

Ionization: Electron ionization was performed at 70 eV.

Mass Analysis: The mass-to-charge ratio (m/z) of the fragments was analyzed using a

quadrupole mass analyzer.

Data Interpretation: The resulting mass spectrum was analyzed to identify the molecular ion

peak and major fragmentation patterns.
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The following diagram illustrates the logical workflow for cross-referencing experimental

spectroscopic data with literature and database values.

Workflow for Spectroscopic Data Validation

Experimental Analysis

Literature & Database Search

2-Methylindanone Sample

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Experimental
Spectroscopic Data

Data Comparison
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Search Peer-Reviewed
Literature & Databases
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Spectroscopic Data
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Publication

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Data Validation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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